3-Fluoro-5-(pentafluorosulfur)bromobenzene

Medicinal Chemistry Bioisostere Design Physicochemical Property Optimization

3-Fluoro-5-(pentafluorosulfur)bromobenzene (CAS 2514942-03-9) is an aryl bromide bearing a meta-fluoro substituent and a meta-pentafluorosulfanyl (SF₅) group, with molecular formula C₆H₃BrF₆S and a molecular weight of 301.05 g/mol. As a specialized fluorinated building block for medicinal chemistry and materials science, it is commercially available with a purity specification of 98% as a clear, almost colorless liquid.

Molecular Formula C6H3BrF6S
Molecular Weight 301.04
CAS No. 2514942-03-9
Cat. No. B2702223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(pentafluorosulfur)bromobenzene
CAS2514942-03-9
Molecular FormulaC6H3BrF6S
Molecular Weight301.04
Structural Identifiers
SMILESC1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)F
InChIInChI=1S/C6H3BrF6S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H
InChIKeyBTAHHGWOEZHLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-5-(pentafluorosulfur)bromobenzene (CAS 2514942-03-9): Physicochemical Baseline and Procurement-Relevant Specifications


3-Fluoro-5-(pentafluorosulfur)bromobenzene (CAS 2514942-03-9) is an aryl bromide bearing a meta-fluoro substituent and a meta-pentafluorosulfanyl (SF₅) group, with molecular formula C₆H₃BrF₆S and a molecular weight of 301.05 g/mol . As a specialized fluorinated building block for medicinal chemistry and materials science, it is commercially available with a purity specification of 98% as a clear, almost colorless liquid . The presence of the SF₅ group confers a unique combination of high electronegativity, pronounced lipophilicity, and substantial steric bulk, distinguishing it from simpler halogenated aromatics and positioning it as a bioisosteric replacement for CF₃ or tert-butyl moieties in drug discovery [1].

Why Generic Substitution Fails: Quantifiable Differentiation of 3-Fluoro-5-(pentafluorosulfur)bromobenzene from Standard SF₅-Aryl Bromides


Substituting 3-Fluoro-5-(pentafluorosulfur)bromobenzene with a generic SF₅-aryl bromide, such as 3-bromophenylsulfur pentafluoride (CAS 672-30-0) or its 4-isomer (CAS 774-93-6), is not scientifically equivalent due to quantifiable differences in molecular composition, physicochemical properties, and synthetic utility. The target compound incorporates an additional aromatic fluorine atom, which increases molecular weight by approximately 6.4% relative to the non-fluorinated analogs (301.05 vs. 283.06 g/mol) and fundamentally alters electronic properties and reactivity [1]. While the pentafluorosulfanyl group itself provides a well-documented bioisosteric advantage over CF₃ groups—exhibiting approximately 1.5–2 orders of magnitude greater lipophilicity (ΔlogP ~0.8–1.5) and enhanced metabolic stability in certain systems [1]—the presence of the additional fluoro substituent further modifies the electron density of the aromatic ring, thereby influencing both cross-coupling reactivity and the physicochemical profile of downstream products. Consequently, a generic replacement fails to provide the precise structural and electronic characteristics required for SAR exploration and lead optimization where both SF₅ and fluoro substituents are integral design elements.

Quantitative Evidence Guide: Head-to-Head Comparisons of 3-Fluoro-5-(pentafluorosulfur)bromobenzene Against Closest Structural Analogs


Molecular Weight Differential: 3-Fluoro-5-(pentafluorosulfur)bromobenzene vs. 3-Bromophenylsulfur Pentafluoride (CAS 672-30-0)

3-Fluoro-5-(pentafluorosulfur)bromobenzene (C₆H₃BrF₆S) possesses a molecular weight of 301.05 g/mol, which is 17.99 g/mol higher than that of 3-bromophenylsulfur pentafluoride (C₆H₄BrF₅S, 283.06 g/mol) . This 6.4% increase in molecular mass arises solely from the substitution of a hydrogen atom with a fluorine atom at the meta position relative to the SF₅ group. In drug discovery campaigns, even modest increases in molecular weight can significantly influence pharmacokinetic parameters, including volume of distribution and clearance rates, thereby altering the overall drug-likeness profile of lead compounds derived from this building block [1].

Medicinal Chemistry Bioisostere Design Physicochemical Property Optimization

Density and Refractive Index Comparison: 3-Fluoro-5-(pentafluorosulfur)bromobenzene vs. 3-Bromophenylsulfur Pentafluoride

While specific density and refractive index data for 3-fluoro-5-(pentafluorosulfur)bromobenzene are not publicly disclosed by vendors, its structural analog 3-bromophenylsulfur pentafluoride (CAS 672-30-0) has a reported density of 1.83–1.86 g/mL at 20°C and a refractive index of 1.47–1.48 . The addition of a fluorine atom in the target compound is expected to alter both density and refractive index due to the increased mass and changes in polarizability; however, no direct quantitative comparison is available in the public domain. This evidence gap underscores the proprietary nature of the target compound and the need for empirical characterization in specific research contexts.

Physical Organic Chemistry Process Chemistry Analytical Characterization

SF₅ vs. CF₃ Bioisosteric Lipophilicity Enhancement: Class-Level Quantitative Advantage for Derivatives

The pentafluorosulfanyl (SF₅) group, present in 3-fluoro-5-(pentafluorosulfur)bromobenzene, consistently confers higher lipophilicity compared to the trifluoromethyl (CF₃) group, a key property for optimizing membrane permeability and CNS penetration. In a direct comparison of cannabinoid receptor ligands, SF₅-substituted pyrazoles exhibited higher logP values than their exact CF₃ counterparts (quantitative ΔlogP not explicitly provided in abstract, but trend confirmed) while remaining less lipophilic than tert-butyl analogs [1]. More broadly, the SF₅ group is recognized to increase lipophilicity by approximately 0.8–1.5 logP units relative to CF₃ in many aromatic systems [2]. This class-level advantage means that building blocks like 3-fluoro-5-(pentafluorosulfur)bromobenzene enable the synthesis of analogs with systematically tunable lipophilicity, a parameter directly correlated with key ADME properties such as LogD, plasma protein binding, and volume of distribution [3].

Medicinal Chemistry Bioisosterism Lipophilicity Optimization

Electron-Withdrawing Capacity: SF₅ vs. CF₃ and Nitro Groups – Class-Level Electrochemical Inference

The SF₅ group is a stronger electron-withdrawing substituent than the CF₃ group, as reflected in Hammett σₚ constants (SF₅: σₚ ≈ 0.68; CF₃: σₚ = 0.54; NO₂: σₚ = 0.78) [1]. For 3-fluoro-5-(pentafluorosulfur)bromobenzene, the presence of both SF₅ (σₚ ≈ 0.68) and fluoro (σₚ = 0.06) substituents creates a unique electronic environment that influences the reactivity of the bromine atom in cross-coupling reactions [2]. In Negishi cross-coupling studies, electron-withdrawing groups on bromobenzenes accelerate reaction rates, with the effect order being ortho < meta < para [3]. While direct rate data for this specific compound are not available, the meta arrangement of the SF₅ and fluoro groups is predicted to provide a distinct electronic profile compared to non-fluorinated SF₅-aryl bromides, potentially affecting both reaction kinetics and regioselectivity in subsequent transformations.

Physical Organic Chemistry Electron-Withdrawing Groups Reactivity Tuning

Purity Specification and Commercial Availability: A Differentiating Factor in Supply Chain Reliability

3-Fluoro-5-(pentafluorosulfur)bromobenzene (CAS 2514942-03-9) is commercially supplied with a certified purity of 98% [1]. In comparison, 3-bromophenylsulfur pentafluoride (CAS 672-30-0) is available at 95% purity , and 1-bromo-4-(pentafluorosulfanyl)benzene (CAS 774-93-6) is offered at 98% purity . The 98% purity specification for the target compound aligns it with the higher-grade analog (CAS 774-93-6), potentially reducing the need for additional purification steps prior to use in sensitive reactions. Furthermore, the compound is stocked and shipped from US-based suppliers with lead times as short as 2–3 days [1], which may offer logistical advantages for time-sensitive research programs compared to analogs with longer international lead times.

Procurement Supply Chain Management Quality Assurance

Cross-Coupling Reactivity: Positional Effects and Electronic Modulation by Fluoro and SF₅ Substituents

The presence of both a fluoro and an SF₅ group on the aromatic ring of 3-fluoro-5-(pentafluorosulfur)bromobenzene is expected to modulate its reactivity in metal-catalyzed cross-coupling reactions relative to non-fluorinated analogs. Studies on Negishi cross-coupling have shown that electron-withdrawing groups on bromobenzenes accelerate reaction rates, with the magnitude of acceleration dependent on the substitution pattern [1]. Specifically, the effect of electron acceptors increases in the order ortho < meta < para [1]. In 3-fluoro-5-(pentafluorosulfur)bromobenzene, both substituents are meta to the bromine, placing the compound in a unique electronic environment that may offer a balance between reactivity and selectivity. While direct comparative rate data (e.g., k_rel) for this specific compound are not available in the public domain, the combination of substituent constants (σₚ SF₅ ≈ 0.68; σₚ F = 0.06) predicts a distinct reactivity profile compared to 3-bromophenylsulfur pentafluoride (only SF₅) or 3,5-difluorobromobenzene (only fluoro). This differential reactivity is critical for optimizing synthetic routes where precise control over reaction rates and yields is essential for producing high-quality lead compounds.

Synthetic Methodology Cross-Coupling Reactions Reactivity Tuning

Optimal Research and Industrial Application Scenarios for 3-Fluoro-5-(pentafluorosulfur)bromobenzene


Medicinal Chemistry: SF₅ Bioisostere with Enhanced Lipophilicity and Metabolic Stability

3-Fluoro-5-(pentafluorosulfur)bromobenzene is ideally suited for medicinal chemistry programs where the goal is to replace a CF₃ or tert-butyl group with a bioisostere that offers increased lipophilicity (estimated ΔlogP +0.8 to +1.5 vs. CF₃) [1] and improved metabolic stability without the excessive steric bulk of a tert-butyl moiety [2]. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), enabling the rapid construction of diverse SF₅-containing libraries for lead optimization. The additional fluoro substituent provides further electronic tuning, potentially enhancing target binding through halogen bonding or dipole interactions [3]. This compound is therefore a strategic choice for projects aiming to improve the ADME profile of lead compounds while maintaining or enhancing potency.

Materials Science: Synthesis of Fluorinated Liquid Crystals and Advanced Polymers

The combination of high electronegativity, strong lipophilicity, and thermal stability conferred by the SF₅ group makes derivatives of 3-fluoro-5-(pentafluorosulfur)bromobenzene candidates for advanced materials applications. The pentafluorosulfanyl group has been explored in the context of liquid-crystalline media for electro-optical devices, where its unique electronic and steric properties can influence phase behavior and dielectric anisotropy [1]. The bromine atom provides a functional handle for incorporating the SF₅-fluoroaryl motif into polymer backbones or as pendant groups, potentially yielding materials with enhanced chemical resistance, low surface energy, or tailored optical properties. This building block is therefore valuable for researchers developing next-generation fluorinated materials.

Agrochemical Discovery: Enhancing Bioavailability and Environmental Stability

In agrochemical research, the SF₅ group is valued for its ability to increase lipophilicity and metabolic stability, properties that can translate to improved bioavailability and longer field half-lives for crop protection agents. The bromine atom in 3-fluoro-5-(pentafluorosulfur)bromobenzene allows for facile diversification via cross-coupling to generate libraries of SF₅-containing analogs for screening against agricultural pests or pathogens. The meta-fluoro substituent may further modulate the compound's physicochemical properties, potentially improving uptake and translocation within plants. This building block is a strategic asset for agrochemical discovery programs seeking to develop novel active ingredients with enhanced performance characteristics [2].

Chemical Biology: Probe Development with Enhanced Cellular Permeability

The increased lipophilicity associated with the SF₅ group (estimated ΔlogP +0.8 to +1.5 vs. CF₃) [1] makes 3-fluoro-5-(pentafluorosulfur)bromobenzene an attractive starting material for the synthesis of chemical biology probes where cellular permeability is a critical parameter. Fluorinated probes often exhibit improved signal-to-noise ratios in imaging applications due to reduced non-specific binding. The bromine handle facilitates the attachment of the SF₅-fluoroaryl moiety to various reporter groups (e.g., fluorophores, affinity tags) via robust cross-coupling chemistry, enabling the creation of novel tools for target engagement studies, cellular imaging, or proteomics. The combination of SF₅ and fluoro substituents provides a unique physicochemical signature that can be exploited to optimize probe distribution and target specificity.

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